

An In-depth Technical Guide to 2-Mesitylethanol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Mesitylethanol**

Cat. No.: **B189000**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mesitylethanol, also known as 2-(2,4,6-trimethylphenyl)ethanol, is an aromatic alcohol characterized by a hydroxyl group attached to an ethyl chain, which is in turn bonded to a mesitylene (1,3,5-trimethylbenzene) ring. This compound serves as a valuable intermediate in organic synthesis and finds applications in the fragrance industry due to its characteristic scent. [1][2] Its chemical behavior is significantly influenced by the sterically hindered nature of the trimethyl-substituted benzene ring and the reactivity of the primary alcohol group. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential synthetic methodologies, tailored for a technical audience.

Chemical Structure and Identifiers

The structure of **2-Mesitylethanol** consists of a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, and an ethanol group at the 1 position.

Caption: 2D Structure of **2-Mesitylethanol**.

Table 1: Structural and Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	2-(2,4,6-Trimethylphenyl)ethanol	[2]
CAS Number	6950-92-1	[2]
Molecular Formula	C ₁₁ H ₁₆ O	[1]
SMILES	Cc1cc(C)c(CC(O))c(C)c1	[2]
InChI	InChI=1S/C11H16O/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7,12H,4-5H2,1-3H3	[2]
InChIKey	FQZPTDPHVFTOSY-UHFFFAOYSA-N	[2]
Synonyms	2,4,6-Trimethylbenzeneethanol, 2-Mesitylethan-1-ol, 2-Hydroxyethylmesitylene, 2,4,6-Trimethylphenethyl alcohol	[2]

Physicochemical Properties

2-Mesitylethanol is typically a colorless to pale yellow liquid, though it can also be found as a white crystalline solid.[\[1\]](#)[\[2\]](#) The presence of the hydroxyl group allows for solubility in polar solvents like ethanol, while the hydrophobic mesitylene group confers solubility in nonpolar solvents such as ether.[\[1\]](#)[\[2\]](#)

Table 2: Physicochemical Data for **2-Mesitylethanol**

Property	Value	Reference
Molecular Weight	164.24 g/mol	[2]
Appearance	Colorless liquid or white to almost white powder/crystal	[1] [2]
Density	~0.913 g/cm ³	[1]
Melting Point	~ -35 °C	[1]
Boiling Point	~201 °C (at 760 mmHg) 152 °C (at 15 mmHg)	[1]
Solubility	Soluble in ethanol and ether	[1]

Spectroscopic Data

Experimental spectroscopic data for **2-Mesitylethanol** is not readily available in public databases. The following sections describe the expected spectral characteristics based on its molecular structure.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of **2-Mesitylethanol** is expected to show distinct signals corresponding to the aromatic protons, the methyl groups on the ring, the methylene groups of the ethyl chain, and the hydroxyl proton.

- **Aromatic Protons (Ar-H):** A singlet around δ 6.8 ppm, integrating to 2H. The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry.
- **Ethyl Group (Ar-CH₂-CH₂-OH):** Two triplets are expected. The methylene group adjacent to the aromatic ring (Ar-CH₂) would appear around δ 2.8-3.0 ppm, while the methylene group attached to the hydroxyl group (-CH₂-OH) would be found further downfield, around δ 3.7-3.9 ppm.
- **Methyl Protons (Ar-CH₃):** A singlet for the para-methyl group around δ 2.2-2.3 ppm (3H) and another singlet for the two ortho-methyl groups around δ 2.3-2.4 ppm (6H). These may overlap to form a single peak.

- Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent, typically appearing between δ 1.0-5.0 ppm.

Predicted ^{13}C NMR Spectroscopy

The carbon NMR spectrum will reflect the symmetry of the mesitylene ring.

- Aromatic Carbons: Four signals are expected: one for the carbon bearing the ethyl group, one for the carbons bearing the methyl groups, one for the carbons bearing protons, and one for the carbon para to the ethyl group.
- Ethyl Carbons: Two distinct signals for the two methylene carbons.
- Methyl Carbons: Two signals for the ortho and para methyl groups.

Predicted Infrared (IR) Spectroscopy

Key absorption bands anticipated in the IR spectrum include:

- O-H Stretch: A broad band in the region of 3200-3600 cm^{-1} characteristic of the alcohol hydroxyl group.
- C-H Stretch (sp^3): Sharp peaks just below 3000 cm^{-1} (2850-2960 cm^{-1}) from the methyl and methylene groups.
- C-H Stretch (sp^2): Peaks just above 3000 cm^{-1} from the aromatic C-H bonds.
- Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm^{-1} region and fundamental vibrations around 1450-1600 cm^{-1} .
- C-O Stretch: A strong band in the 1000-1260 cm^{-1} region.

Predicted Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) would be expected at $\text{m/z} = 164$. Key fragmentation patterns would likely include:

- Loss of water (M-18): A peak at $\text{m/z} = 146$.

- Benzylic cleavage: A prominent peak at $m/z = 133$, corresponding to the loss of the CH_2OH radical.
- Tropylium ion formation: Rearrangement and fragmentation could lead to other characteristic aromatic ions.

Experimental Protocols for Synthesis

While a specific, peer-reviewed protocol for the synthesis of **2-Mesitylethanol** is not readily available, two common synthetic routes for analogous compounds can be adapted.

Method 1: Grignard Reaction with Ethylene Oxide

This method involves the nucleophilic attack of a Grignard reagent, prepared from bromomesitylene, on the electrophilic carbon of ethylene oxide.[\[3\]](#)

Overall Reaction: $\text{Mesityl-MgBr} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{Mesityl-CH}_2\text{CH}_2\text{OMgBr} \xrightarrow{-(\text{H}_3\text{O}^+)} \text{Mesityl-CH}_2\text{CH}_2\text{OH}$

Experimental Workflow:

Caption: Workflow for Grignard Synthesis of **2-Mesitylethanol**.

Methodology:

- Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings and anhydrous diethyl ether are placed. A solution of bromomesitylene in anhydrous ether is added dropwise to initiate the formation of mesitylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.
- Reaction with Ethylene Oxide: The Grignard solution is cooled in an ice-salt bath. A solution of ethylene oxide in anhydrous ether is then added slowly, maintaining a low temperature to control the exothermic reaction.
- Work-up and Hydrolysis: After the addition is complete, the reaction is stirred and allowed to warm to room temperature. It is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

- Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Method 2: Reduction of 2,4,6-Trimethylphenylacetic Acid

This two-step approach involves the synthesis of the corresponding carboxylic acid followed by its reduction to the primary alcohol.

Overall Reaction: Mesityl- $\text{CH}_2\text{-CN} \xrightarrow{(\text{H}_2\text{O}, \text{H}^+)} \text{Mesityl-CH}_2\text{-COOH} \xrightarrow{(\text{LiAlH}_4)} \text{Mesityl-CH}_2\text{CH}_2\text{OH}$

Experimental Workflow:

Caption: Workflow for Reduction Synthesis of **2-Mesitylethanol**.

Methodology:

- Synthesis of 2,4,6-Trimethylphenylacetic Acid: This intermediate can be prepared from 2,4,6-trimethylbenzyl halide via cyanation followed by hydrolysis. The hydrolysis of the nitrile is typically achieved by refluxing with a strong acid (e.g., aqueous H_2SO_4) or a strong base (e.g., aqueous NaOH followed by acidification).[4][5]
- Reduction of the Carboxylic Acid: In a flame-dried, three-necked flask under an inert atmosphere, a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH_4), in an anhydrous solvent like tetrahydrofuran (THF) is prepared. A solution of 2,4,6-trimethylphenylacetic acid in THF is added dropwise, usually at $0\text{ }^\circ\text{C}$. The reaction is then stirred at room temperature or gently refluxed to ensure completion.
- Work-up and Purification: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up). The resulting precipitate is filtered off, and the filtrate is dried and concentrated. The crude alcohol is then purified by vacuum distillation or column chromatography.

Safety and Handling

As an organic compound, standard laboratory safety precautions should be observed. It is advised to avoid ingestion or prolonged contact with the skin.[\[1\]](#) When handling **2-Mesitylethanol**, work in a well-ventilated area or a chemical fume hood. Avoid contact with open flames or other ignition sources. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[\[1\]](#)

Conclusion

2-Mesitylethanol is a structurally interesting aromatic alcohol with established applications and potential for further use in chemical synthesis. This guide has summarized its core chemical and physical properties, provided its structural identifiers, and outlined logical and detailed protocols for its laboratory synthesis. While experimental spectral data is sparse in the public domain, predictive analysis based on its structure provides a solid framework for its characterization by modern spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. CAS 6950-92-1: 2,4,6-Trimethylbenzeneethanol | CymitQuimica [cymitquimica.com]
- 3. Ethylene oxide when treated with phenyl magnesium bromide followed by hydrolysis yields [allen.in]
- 4. HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Mesitylethanol: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189000#2-mesitylethanol-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com